1-(Thiophen-2-yl)-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanol
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Overview
Description
1-(Thiophen-2-yl)-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanol is a complex organic compound featuring a thiophene ring, a piperazine ring, and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-2-yl)-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Ring: Starting from a suitable diamine, the piperazine ring can be formed through cyclization reactions.
Introduction of the Thiophene Ring: Thiophene can be introduced via electrophilic aromatic substitution reactions.
Sulfonylation: The thiophene ring can be sulfonylated using reagents such as sulfonyl chlorides under basic conditions.
Attachment of the Ethanol Group:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-2-yl)-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol or sulfide.
Substitution: The ethanol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, sulfides.
Substitution Products: Ethers, amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-yl)-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the thiophene and piperazine rings suggests potential interactions with aromatic and heterocyclic binding sites.
Comparison with Similar Compounds
Similar Compounds
1-(Thiophen-2-yl)-2-(piperazin-1-yl)ethanol: Lacks the sulfonyl group, potentially altering its chemical reactivity and biological activity.
1-(Thiophen-2-yl)-2-(4-(methylsulfonyl)piperazin-1-yl)ethanol: Contains a methylsulfonyl group instead of a thiophen-2-ylsulfonyl group, which may affect its properties.
Uniqueness
1-(Thiophen-2-yl)-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanol is unique due to the presence of both thiophene and sulfonyl groups, which can impart distinct electronic and steric properties. These features may enhance its potential as a versatile intermediate in organic synthesis and its activity in biological systems.
Properties
IUPAC Name |
1-thiophen-2-yl-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S3/c17-12(13-3-1-9-20-13)11-15-5-7-16(8-6-15)22(18,19)14-4-2-10-21-14/h1-4,9-10,12,17H,5-8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXYGINEOJQZER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)S(=O)(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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